![molecular formula C12H15NO2 B15209581 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole ring fused to a pyrrolidine ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine typically involves the condensation of benzo[d][1,3]dioxole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and 4-methylpyrrolidine in the presence of a suitable catalyst and solvent . The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction may produce benzo[d][1,3]dioxole-5-ylmethyl derivatives .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Comparison: Compared to these similar compounds, 2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine is unique due to the presence of the pyrrolidine ring with a methyl substituent, which may confer distinct chemical and biological properties. For example, the methyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-8-4-10(13-6-8)9-2-3-11-12(5-9)15-7-14-11/h2-3,5,8,10,13H,4,6-7H2,1H3 |
InChI Key |
VYZZRBCMRUYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


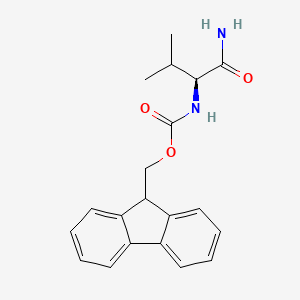
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
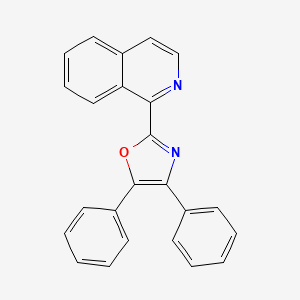
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
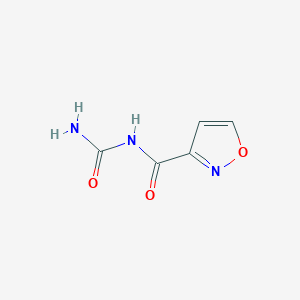
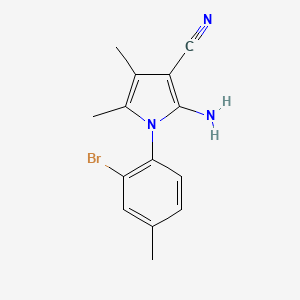
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
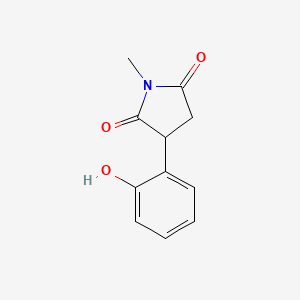

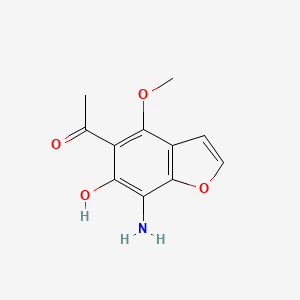
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)

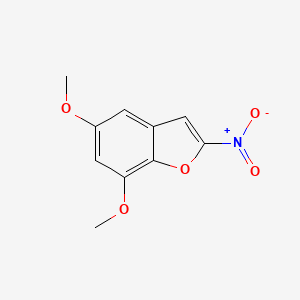
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
